methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a pyridazinone-derived compound featuring a 4-fluoro-2-methoxyphenyl substituent, an acetyl-amino linker, and a methyl benzoate ester.
Properties
Molecular Formula |
C21H18FN3O5 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18FN3O5/c1-29-18-11-14(22)5-8-16(18)17-9-10-20(27)25(24-17)12-19(26)23-15-6-3-13(4-7-15)21(28)30-2/h3-11H,12H2,1-2H3,(H,23,26) |
InChI Key |
XMHAXQJEHMOLID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multistep organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluoro-substituted methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Pyridazinone Ring: The acylated product undergoes cyclization with hydrazine to form the pyridazinone ring.
Esterification: The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The 4-fluoro-2-methoxyphenyl group in the target compound distinguishes it from analogs with simpler or bulkier substituents:
- Electron-withdrawing vs. donating effects : The 4-fluoro group (electron-withdrawing) and 2-methoxy group (electron-donating) may enhance solubility and hydrogen-bonding interactions compared to analogs like ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (), which has a chloro-substituted piperazine ring .
Linker and Ester Modifications
- Acetyl-amino linker: This moiety is conserved in antipyrine/pyridazinone hybrids (), where it facilitates conjugation to heterocyclic cores. For example, Compound 6e (62% yield) uses a similar linker but incorporates a benzylpiperidine group instead of a substituted phenyl ring .
- Ester groups : The methyl ester in the target compound may offer improved metabolic stability compared to ethyl or propan-2-yl esters (e.g., ), which could influence pharmacokinetics .
Piperazine and Heterocyclic Additions
Several analogs (e.g., Compound 3 in and 6f–h in ) integrate piperazine or chlorophenyl groups, which are absent in the target compound. These modifications are often associated with enhanced receptor binding or selectivity in kinase inhibitors .
Research Implications
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